molecular formula C12H7NO2S B187393 2-(2-thienyl)-4H-3,1-benzoxazin-4-one CAS No. 26060-06-0

2-(2-thienyl)-4H-3,1-benzoxazin-4-one

Cat. No. B187393
CAS RN: 26060-06-0
M. Wt: 229.26 g/mol
InChI Key: VGHJEBXWEGFRGH-UHFFFAOYSA-N
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Description

The compound “2-(2-thienyl)-4H-3,1-benzoxazin-4-one” likely contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The thiophene ring is a common motif in pharmaceuticals and materials science .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For example, a Pt(II) acetylacetonate complex based on aminophenyl-substituted 2-(2-thienyl)pyridine was synthesized and its photophysical properties were studied .

Scientific Research Applications

  • Inhibitors of Human Leukocyte Elastase : A series of compounds including 2-(diethylamino)thieno1,3ŏxazin-4-ones, which are related to 2-(2-thienyl)-4H-3,1-benzoxazin-4-one, have been synthesized and shown to inhibit human leukocyte elastase (HLE) effectively. These compounds act as acyl-enzyme inhibitors of HLE, similar to the inhibition of serine proteases by 4H-3,1-benzoxazin-4-ones (Gütschow et al., 1999).

  • Serine Protease Inhibition : Another study focused on thieno[2,3-d][1,3]oxazin-4-ones, closely related to the original compound, which exhibited inhibitory activity toward human leukocyte elastase. These compounds were synthesized using 2-aminothiophenes prepared by Gewald reaction, highlighting their potential as serine protease inhibitors (Gütschow & Neumann, 1998).

  • Synthesis Methodology : A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was developed, indicating the versatility and potential applications in the medical and industrial sectors (Shariat, Samsudin, & Zakaria, 2013).

  • Allelochemicals in Agriculture : Compounds with a 1,4-benzoxazin-3(4H)-one skeleton, like this compound, have significant agricultural utility. They exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, making them valuable in agronomic applications (Macias et al., 2006).

  • Anticoagulant Applications : Novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones have been synthesized and evaluated as specific inhibitors of the Tissue Factor/Factor VIIa-induced pathway of coagulation, showcasing potential as oral antithrombotic drugs (Jakobsen, Pedersen, & Persson, 2000).

properties

IUPAC Name

2-thiophen-2-yl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2S/c14-12-8-4-1-2-5-9(8)13-11(15-12)10-6-3-7-16-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHJEBXWEGFRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350012
Record name 2-(Thiophen-2-yl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26060-06-0
Record name 2-(Thiophen-2-yl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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